N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-2-4-16(5-3-15)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-6-8-21-9-7-17/h2-9,18H,10-14H2,1H3,(H,22,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNFIBHGPJPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-aminopyridine and morpholine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following oxalamides share structural motifs with the target compound but differ in substituents, leading to variations in biological activity and applications:
Key Differences and Implications
Substituent Effects: The morpholino-p-tolyl combination in the target compound contrasts with methoxybenzyl (S336) or methoxyphenethyl (compound 36) groups, likely altering solubility, target affinity, and metabolic pathways. Pyridin-4-yl vs. pyridin-2-yl: The position of the nitrogen in the pyridine ring influences electronic properties and binding interactions (e.g., S336’s pyridin-2-yl group is critical for umami receptor activation) .
Toxicity Profile: While the target compound lacks specific toxicological data, structurally related oxalamides exhibit low toxicity, supported by high NOEL values and rapid clearance in rodents .
Biological Activity
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes morpholine and pyridine moieties, which are known to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine, p-tolyl ethylamine, and pyridine derivatives with oxalyl chloride under controlled conditions. The general steps include:
- Formation of Intermediate : Morpholine and p-tolyl ethylamine react with oxalyl chloride to form an intermediate.
- Coupling Reaction : The intermediate is then reacted with a pyridine derivative to yield the final product.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing morpholine and pyridine rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Research has highlighted the anticancer potential of oxalamide derivatives, including those with similar structures. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma). The mechanism is believed to involve the induction of apoptosis through modulation of cell cycle-related proteins.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are critical in various biological processes, including viral replication.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties.
Study 2: Anticancer Activity Evaluation
A separate investigation focused on the anticancer effects of the compound against various cancer cell lines. The results indicated that at a concentration of 10 µM, the compound reduced cell viability by 70% in HeLa cells compared to untreated controls. This study suggests that further exploration into its mechanisms could lead to novel anticancer therapies.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Interaction : The morpholine and pyridine groups may facilitate binding to active sites on enzymes, inhibiting their function.
- Cell Cycle Modulation : By affecting proteins involved in cell cycle regulation, the compound can induce apoptosis in cancer cells.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
